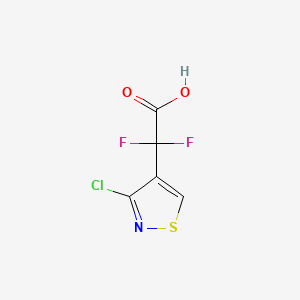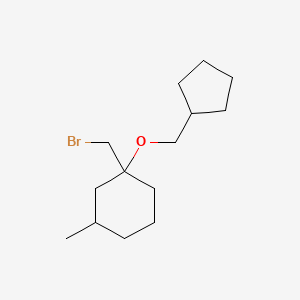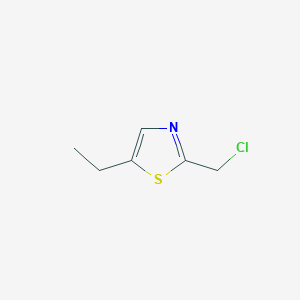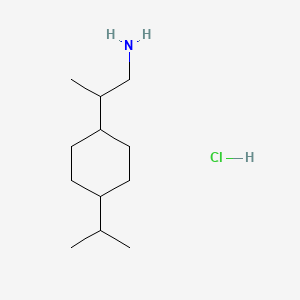
2-(4-Isopropylcyclohexyl)propan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with an isopropyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexyl structure.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction, where an isopropyl halide reacts with the cyclohexyl ring in the presence of a Lewis acid catalyst.
Amination: The amine group can be introduced through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include the use of high-pressure reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form a nitroso or nitro compound.
Reduction: Reduction reactions can convert the ketone or aldehyde intermediates to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and an acid or base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Breakdown products such as cyclohexyl derivatives and amines.
科学研究应用
2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and anxiolytic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, and enzymes.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
- 2-[4-(methyl)cyclohexyl]propan-1-amine hydrochloride
- 2-[4-(ethyl)cyclohexyl]propan-1-amine hydrochloride
- 2-[4-(butyl)cyclohexyl]propan-1-amine hydrochloride
Uniqueness
2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance and influences its reactivity and interaction with molecular targets.
属性
分子式 |
C12H26ClN |
|---|---|
分子量 |
219.79 g/mol |
IUPAC 名称 |
2-(4-propan-2-ylcyclohexyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H25N.ClH/c1-9(2)11-4-6-12(7-5-11)10(3)8-13;/h9-12H,4-8,13H2,1-3H3;1H |
InChI 键 |
JBPMGWPPDKEBSI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(CC1)C(C)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


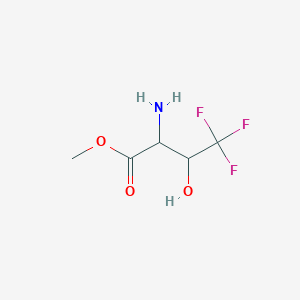
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
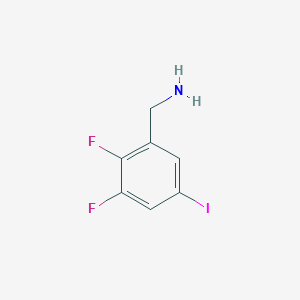
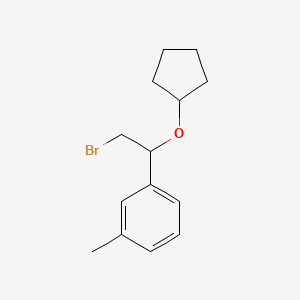

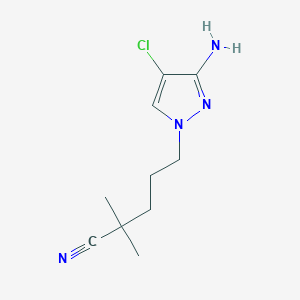


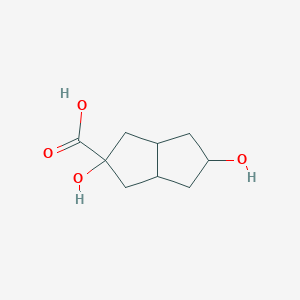
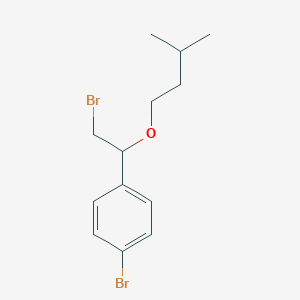
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
